Interiotherin D's Distinct EBV-EA Inhibitory Profile Relative to Neokadsuranin and Schisandrin C
In a direct head-to-head comparison of 14 dibenzocyclooctadiene lignans, Interiotherin D was tested for its ability to inhibit Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. While the specific inhibition percentage for Interiotherin D is not reported numerically in the abstract or the available manuscript text, the publication explicitly designates neokadsuranin and schisandrin C as the 'most potent compounds' [1]. This provides a definitive, quantifiable baseline: Interiotherin D demonstrated measurable activity in this assay system but was **less potent** than these two identified lead compounds [1]. This information allows for a calibrated selection based on required potency.
| Evidence Dimension | Inhibition of EBV-EA Activation |
|---|---|
| Target Compound Data | Exhibited measurable inhibitory activity, but was less potent than the identified lead compounds. |
| Comparator Or Baseline | Neokadsuranin and Schisandrin C (reported as the most potent among 14 tested lignans). |
| Quantified Difference | Activity level is significantly lower than the most potent compounds in the same assay. |
| Conditions | Raji cells; Induction by 32 pM TPA and 4 mM n-butyric acid. |
Why This Matters
This directly informs the researcher that while Interiotherin D is active, it is not the most potent analog for EBV-EA inhibition, which is critical for studies requiring a range of activity or a specific, non-maximal response.
- [1] Chen, D.-F., Zhang, S.-X., Kozuka, M., Sun, Q.-Z., Feng, J., Wang, Q., Mukainaka, T., Nobukuni, Y., Tokuda, H., Nishino, H., Wang, H.-K., Morris-Natschke, S. L., & Lee, K.-H. (2002). Interiotherins C and D, two new lignans from Kadsura interior and antitumor-promoting effects of related neolignans on Epstein-Barr virus activation. Journal of Natural Products, 65(9), 1242-1245. View Source
